

comparing the bioactivity of N-[4-(phenylamino)phenyl]acetamide with its analogs

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Compound of Interest

Compound Name: N-[4-(phenylamino)phenyl]acetamide

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A comparative analysis of the bioactivity of **N-[4-(phenylamino)phenyl]acetamide** and its analogs reveals a diverse range of therapeutic potentials, from anticancer to antibacterial and kinase inhibitory effects. This guide synthesizes experimental data from various studies to provide a clear comparison of these compounds, offering insights for researchers and drug development professionals.

Bioactivity Comparison of N-[4-(phenylamino)phenyl]acetamide and Its Analogs

The core structure of **N-[4-(phenylamino)phenyl]acetamide** serves as a versatile scaffold for the development of various bioactive compounds. Modifications to this structure have led to the discovery of analogs with potent activities against different biological targets.

Anticancer Activity

Several studies have explored the anticancer potential of phenylacetamide derivatives. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated significant cytotoxic effects against various cancer cell lines. Notably, compounds with a nitro moiety (2a-2c) exhibited higher cytotoxicity compared to those with a methoxy moiety (2d-2f). [1][2] Specifically, compounds 2b (IC₅₀ = 52 μM) and 2c (IC₅₀ = 80 μM) were the most active against the PC3 prostate carcinoma cell line. [1][2] Another study on phenylacetamide derivatives showed that compound 3d was highly effective against MDA-MB-468 and PC-12

cancer cells, with an IC₅₀ value of 0.6±0.08 μM.[3] This compound was found to induce apoptosis by upregulating the expression of Bcl-2, Bax, and FasL, and increasing caspase 3 activity.[3]

In a different study, N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl) thio) acetamide (5f) and N-(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl) piperazin-1-yl) acetamide (8c) showed promising antitumor activities against human esophageal cancer cells, with IC₅₀ values of 8.13 and 9.31 μmol•L⁻¹, respectively, which were superior to the standard drug 5-fluorouracil.[4]

Antibacterial and Nematicidal Activity

The introduction of a 4-arylthiazole moiety to the N-phenylacetamide scaffold has yielded compounds with significant antibacterial activity.[5][6] A series of these derivatives were evaluated against *Xanthomonas oryzae* pv. *oryzae* (Xoo), *Xanthomonas axonopodis* pv. *citri* (Xac), and *Xanthomonas oryzae* pv. *oryzicola* (Xoc).[5][6] Compound A1, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide, exhibited a notable EC₅₀ value of 156.7 μM against Xoo, which was superior to the commercial bactericides bismethiazol (230.5 μM) and thiodiazole copper (545.2 μM).[5][6] Furthermore, some of these compounds displayed excellent nematicidal activity against *Meloidogyne incognita*. [5][6]

Kinase Inhibitory Activity

The phenylacetamide scaffold is also a key feature in the design of kinase inhibitors. Kinases are crucial mediators of cell signaling, and their dysregulation is implicated in many diseases, including cancer.[7] While the provided search results do not offer specific IC₅₀ values for **N-[4-(phenylamino)phenyl]acetamide** analogs as kinase inhibitors, they highlight the importance of the acetamide group in binding to the kinase active site.[7][8] The general mechanism of action for many kinase inhibitors involves competing with ATP for binding to the kinase domain. [7] The design of potent and selective kinase inhibitors often involves modifying scaffolds like phenylacetamide to optimize interactions with specific kinases.[9]

Quantitative Bioactivity Data

The following table summarizes the quantitative bioactivity data for various analogs of **N-[4-(phenylamino)phenyl]acetamide**.

Compound ID	Structure/M odification	Bioactivity	Target/Cell Line	IC50/EC50	Reference
2b	2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamide	Anticancer	PC3	52 μM	[1][2]
2c	2-(4-Fluorophenyl)-N-(nitro-phenyl)acetamide	Anticancer	PC3	80 μM	[1][2]
3d	Phenylacetamide derivative	Anticancer	MDA-MB-468, PC-12	0.6 \pm 0.08 μM	[3]
3c	Phenylacetamide derivative	Anticancer	MCF-7	0.7 \pm 0.08 μM	[3]
3j	Phenylacetamide derivative with para nitro group	Anticancer	MDA-MB468	0.76 \pm 0.09 μM	[3]
5f	N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl)thio)acetamide	Anticancer	EC-109	8.13 $\mu\text{mol}\cdot\text{L}^{-1}$	[4]
8c	N-(3-chloro-4-fluorophenyl)-2-(4-(4-	Anticancer	EC-109	9.31 $\mu\text{mol}\cdot\text{L}^{-1}$	[4]

	phenylphthalazin-1-yl)piperazin-1-yl) acetamide				
A1	N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide	Antibacterial	Xanthomonas oryzae pv. Oryzae (Xoo)	156.7 μ M	[5] [6]

Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxic effects of the synthesized phenylacetamide derivatives were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[\[3\]](#)

- Cell Seeding: Cancer cell lines (e.g., MCF7, MDA-MB468, PC12) were seeded in 96-well plates at a density of 5×10^3 cells per well and incubated for 24 hours.[\[3\]](#)
- Compound Treatment: The cells were then treated with various concentrations of the test compounds and a control (e.g., doxorubicin) and incubated for 48 hours.[\[3\]](#)
- MTT Addition: After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.[\[3\]](#)
- Formazan Solubilization: The medium containing MTT was removed, and 100 μ L of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[\[3\]](#)
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.[\[3\]](#)

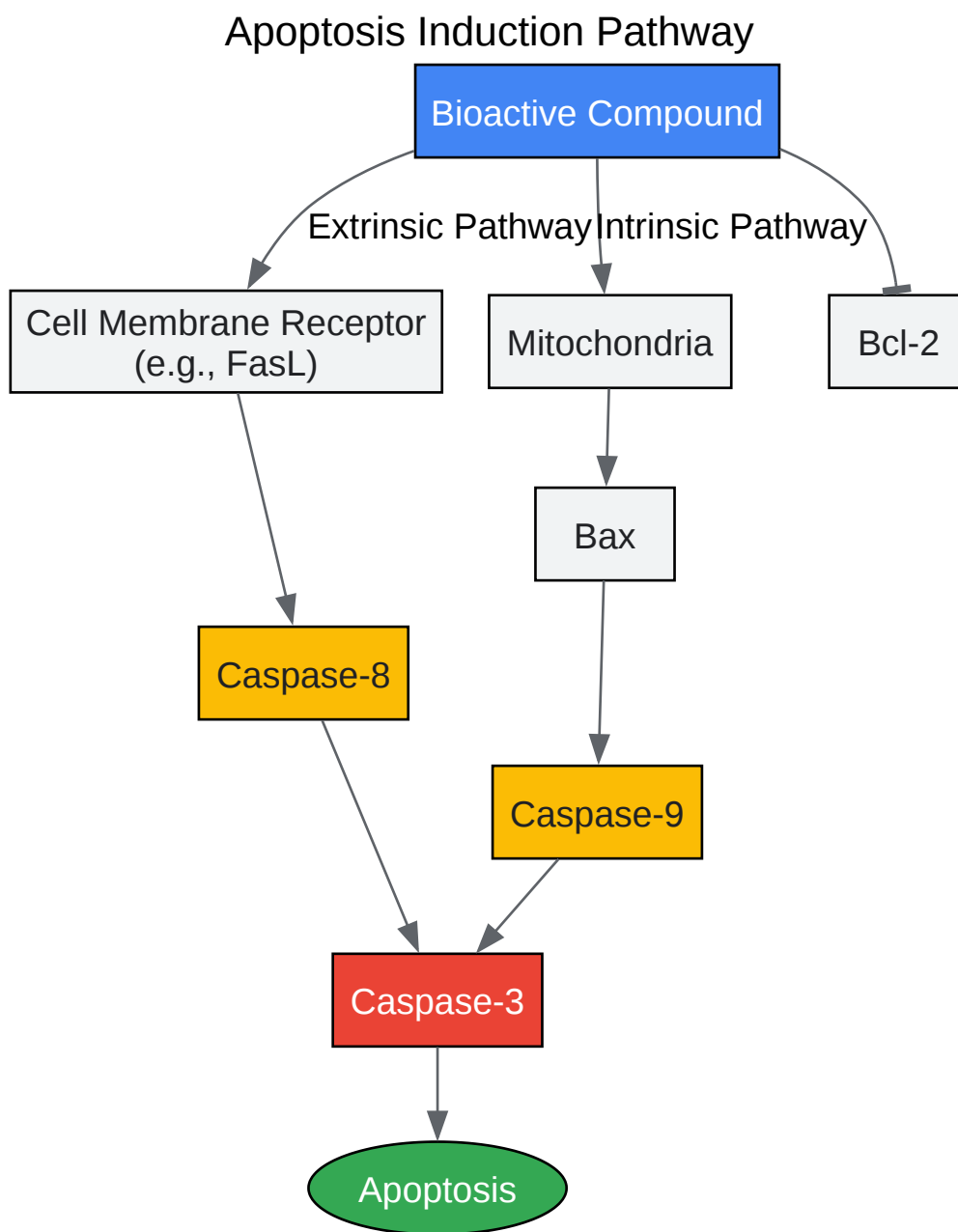
Antibacterial Activity Assay

The in vitro antibacterial activities of the N-phenylacetamide derivatives containing 4-arylthiazole moieties were evaluated using the turbidimeter test.[\[5\]](#)[\[6\]](#)

- **Bacterial Culture:** The test bacteria (*Xanthomonas oryzae* pv. *oryzae*, *Xanthomonas axonopodis* pv. *citri*, and *Xanthomonas oryzae* pv. *oryzicola*) were cultured in nutrient broth (NB) medium.[\[5\]](#)[\[6\]](#)
- **Compound Preparation:** The synthesized compounds were dissolved in DMSO to prepare stock solutions.
- **Treatment:** The bacterial cultures were treated with different concentrations of the test compounds.
- **Incubation:** The treated cultures were incubated at 28°C for 48 hours.
- **Turbidity Measurement:** The optical density (OD) of the cultures was measured at 600 nm to determine bacterial growth inhibition. The EC50 values were calculated from the inhibition data.[\[5\]](#)[\[6\]](#)

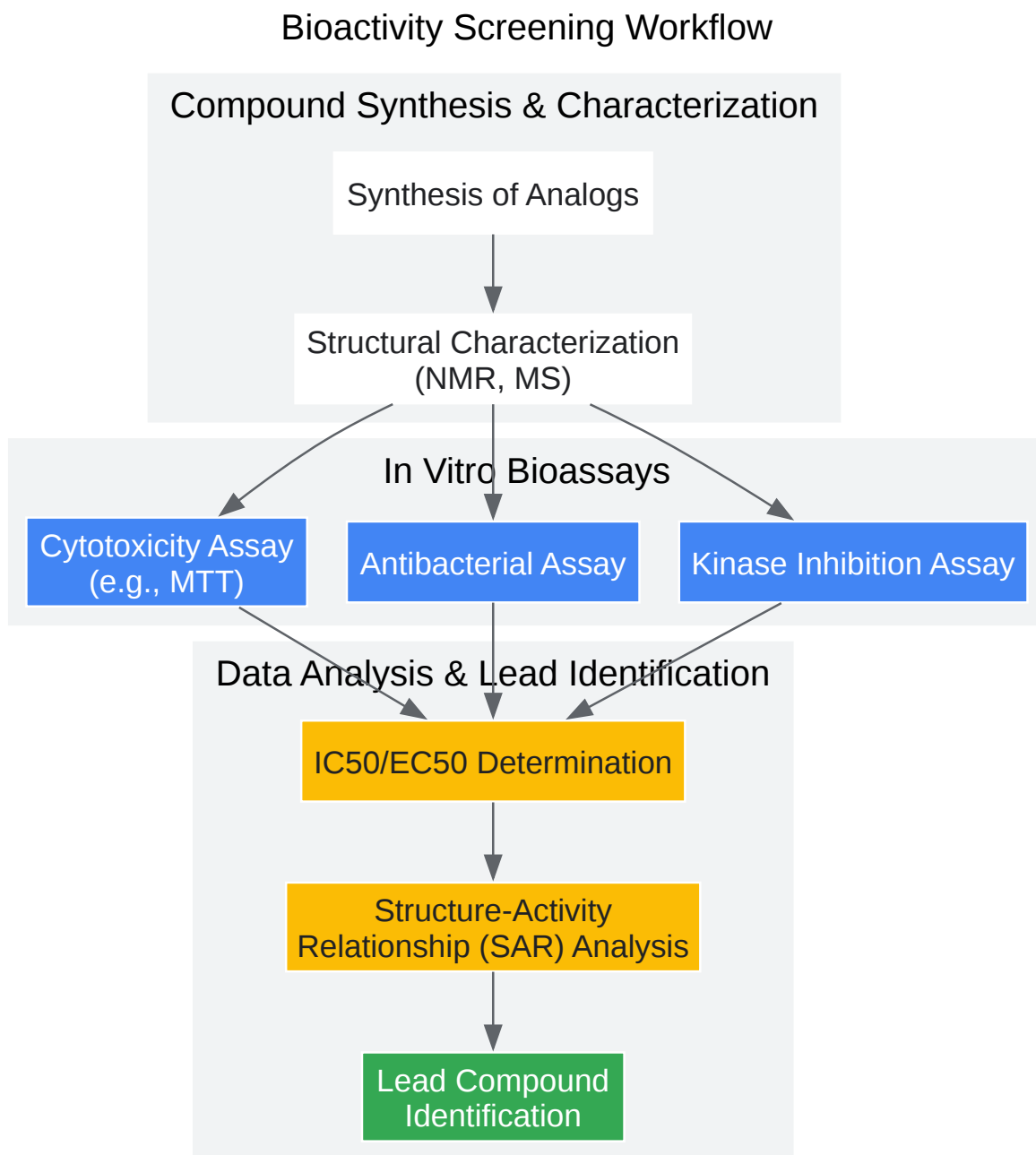
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a general signaling pathway for apoptosis induction by bioactive compounds and a typical experimental workflow for screening and evaluation.



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Caption: Generalized signaling pathways for apoptosis induction.



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Caption: A typical workflow for screening bioactive compounds.

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